![molecular formula C22H18N2O4 B2701352 2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921889-67-0](/img/structure/B2701352.png)
2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a compound that has been mentioned in patents . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves several steps, including asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates . The exact synthesis process for this specific compound is not detailed in the available sources.
Scientific Research Applications
Synthesis and Biological Activity
- A study focused on the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, exploring their anti-inflammatory and analgesic properties. These compounds, including various benzodifuranyl and oxazepin derivatives, demonstrated significant cyclooxygenase inhibition and anti-inflammatory activities, suggesting potential for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Drug Precursors and Radiopharmaceuticals
- Research into the synthesis of (S)-2-Hydroxy-6-methoxybenzamide derivatives as precursors for radiopharmaceuticals highlights the importance of methoxybenzamide structures in the development of diagnostic agents. Such compounds are used in the preparation of radiolabeled ligands for brain imaging, providing a foundation for understanding how similar compounds could be utilized in medical diagnostics (Bobeldijk et al., 1990).
Chemical Synthesis and Characterization
- The synthesis of dibenzo[b,f]oxepin derivatives through various chemical reactions reveals the chemical versatility and potential pharmaceutical applications of oxepin compounds. These synthetic pathways allow for the creation of a wide range of compounds with potential therapeutic uses, underscoring the relevance of exploring similar compounds for drug development (Ohshima et al., 1993).
Molecular Structure and Drug Design
- A study on the crystal structures of dibenzo[b,f]thiepine and oxepine derivatives provides insight into the conformational parameters critical for the activity of dibenzo[b,f]heteroepin drugs. Understanding these structural aspects is crucial for the design of new drugs with improved efficacy and selectivity, suggesting a framework within which similar compounds might be evaluated (Bandoli & Nicolini, 1982).
Therapeutic Potential
- The development of 5-aroylindole derivatives as selective histone deacetylase 6 inhibitors showcases the therapeutic potential of compounds with benzamide and indole moieties. These inhibitors have shown promise in ameliorating Alzheimer's disease phenotypes, indicating the broad therapeutic applications of such molecular frameworks (Lee et al., 2018).
Mechanism of Action
properties
IUPAC Name |
2-methoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-24-17-8-4-6-10-20(17)28-19-12-11-14(13-16(19)22(24)26)23-21(25)15-7-3-5-9-18(15)27-2/h3-13H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVFSMFHPUZYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.